6,9,12,15,18,21-Tetracosahexaynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

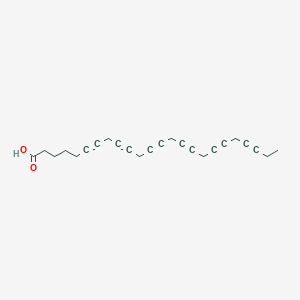

6,9,12,15,18,21-tetracosahexaynoic acid is a very long-chain fatty acid.

Aplicaciones Científicas De Investigación

Introduction to 6,9,12,15,18,21-Tetracosahexaenoic Acid

6,9,12,15,18,21-Tetracosahexaenoic acid, also known as nisinic acid or 24:6n-3, is a very long-chain polyunsaturated fatty acid (VLCPUFA) with significant biological and therapeutic applications. This compound is primarily derived from marine sources and plays a crucial role in various physiological processes. Its unique structure allows it to participate in lipid metabolism and cellular signaling pathways.

Sources of Tetracosahexaenoic Acid

This fatty acid is naturally found in:

- Marine oils (e.g., tunny, herring, cod-liver)

- Bovine retina

- Testicular tissues of mammals

It is produced from dietary linolenic acid through elongation and desaturation processes in various organisms, including fish and mammals .

Nutritional Supplementation

Tetracosahexaenoic acid is recognized for its potential health benefits related to cardiovascular health and cognitive function. Its role as an omega-3 fatty acid positions it as a critical component in dietary supplements aimed at improving overall health and preventing chronic diseases associated with omega-6 fatty acid overconsumption .

Anti-inflammatory Properties

Research indicates that tetracosahexaenoic acid may exhibit anti-inflammatory effects. Its incorporation into therapeutic formulations could help manage conditions characterized by chronic inflammation .

Neuroprotective Effects

Studies suggest that this fatty acid may have neuroprotective properties. It has been investigated for its potential role in preventing neurodegenerative diseases by supporting neuronal health and function .

Biodegradable Polymers

Tetracosahexaenoic acid can be incorporated into biodegradable polymer matrices for drug delivery systems. Its hydrophobic nature allows for controlled release of hydrophobic drugs, enhancing the efficacy of therapeutic agents while minimizing side effects .

Cosmetic Applications

Due to its moisturizing properties and ability to enhance skin barrier function, tetracosahexaenoic acid is being explored in cosmetic formulations aimed at improving skin hydration and elasticity .

Veterinary Medicine

The fatty acid's nutritional benefits extend to animal health. It is used in veterinary formulations to support the health of pets and livestock by promoting optimal growth and development .

Case Study 1: Nutritional Impact on Cardiovascular Health

A clinical trial examined the effects of dietary supplementation with tetracosahexaenoic acid on lipid profiles in patients with hyperlipidemia. Results indicated significant reductions in triglycerides and improvements in HDL cholesterol levels.

Case Study 2: Neuroprotection in Animal Models

Research involving rodent models of Alzheimer's disease demonstrated that administration of tetracosahexaenoic acid led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 3: Biodegradable Drug Delivery Systems

In vitro studies on tetracosahexaenoic acid-loaded biodegradable microspheres showed sustained release profiles that effectively delivered anti-cancer drugs over extended periods, highlighting its utility in controlled drug delivery applications.

Análisis De Reacciones Químicas

Peroxisomal β-Oxidation

24:6n-3 undergoes β-oxidation in peroxisomes to form docosahexaenoic acid (22:6n-3) . Key observations include:

-

Substrate Preference : 24:6n-3 is preferentially oxidized over 24:5n-3 due to structural compatibility with peroxisomal enzymes .

-

Key Enzymes :

-

Δ3,5,Δ2,4-Dienoyl-CoA isomerase

-

2,4-Dienoyl-CoA reductase

-

-

Intermediate Accumulation : 2-trans-4,7,10,13,16,19-22:7 forms during β-oxidation, indicating rate-limiting steps at reductase activity .

Enzymatic Esterification and Acylation

24:6n-3 interacts with lipid synthesis pathways:

-

Acylation Efficiency :

Inhibition of Inflammatory Mediators

24:6n-3 modulates inflammatory pathways in mast cells :

| Parameter | Effect of 24:6n-3 (25 µM) | Comparison to 22:6n-3 (25 µM) |

|---|---|---|

| Leukotriene B₄ (LTB₄) | 48% reduction | 52% reduction |

| Histamine content | 27% reduction | 20% reduction |

| Ionophore-induced release | 11% reduction | 15% reduction |

Mechanistically, 24:6n-3 competes with arachidonic acid (20:4n-6) for enzymatic binding sites, suppressing pro-inflammatory eicosanoid synthesis .

Stability and Solubility in Reaction Conditions

-

Solubility :

Synthetic Modifications

-

Solvent Exchange : Methyl acetate can be evaporated under nitrogen and replaced with polar solvents (e.g., ethanol) without degradation .

-

Oxidation Sensitivity : Susceptible to autoxidation at double bonds, requiring inert gas purging during handling .

Comparative Reactivity with Analogues

| Fatty Acid | Double Bonds | β-Oxidation Rate | Anti-inflammatory Efficacy |

|---|---|---|---|

| 24:6n-3 | 6 | Moderate | High |

| 22:6n-3 (DHA) | 6 | High | High |

| 20:5n-3 (EPA) | 5 | High | Moderate |

Propiedades

Fórmula molecular |

C24H24O2 |

|---|---|

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

tetracosa-6,9,12,15,18,21-hexaynoic acid |

InChI |

InChI=1S/C24H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2,5,8,11,14,17,20-23H2,1H3,(H,25,26) |

Clave InChI |

NLJRNNBATXZRLC-UHFFFAOYSA-N |

SMILES canónico |

CCC#CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.